
Itttdqp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Itttdqp is a synthetic molecule composed of three components: a quinoline, an indole, and a pyrrole. It is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties.
作用機序
Itttdqp is believed to act through a variety of mechanisms. It has been shown to modulate the expression of certain proteins and enzymes, which can affect the function of cells and tissues. It has also been shown to modulate the activity of certain neurotransmitters and hormones, which can affect the functioning of the nervous system and endocrine system. Additionally, it has been shown to modulate the activity of certain enzymes and receptors, which can affect the functioning of the immune system.
Biochemical and Physiological Effects
Itttdqp has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, which can affect the metabolism of cells and tissues. It has also been shown to modulate the activity of certain hormones, which can affect the functioning of the endocrine system. Additionally, it has been shown to modulate the activity of certain neurotransmitters, which can affect the functioning of the nervous system. Furthermore, it has been shown to modulate the activity of certain receptors, which can affect the functioning of the immune system.
実験室実験の利点と制限
The advantages of using Ittddqp for research in the lab include its relatively simple and cost-effective synthesis, its ability to modulate the activity of various proteins and enzymes, and its potential therapeutic applications. However, there are some limitations to using Ittddqp for research in the lab. These include the lack of data regarding the long-term safety and efficacy of Ittddqp, the potential for drug-drug interactions, and the lack of information regarding the mechanism of action.
将来の方向性
The future directions for research into Ittddqp include further studies into its potential therapeutic applications, its mechanism of action, and its long-term safety and efficacy. Additionally, further studies could be conducted to explore the potential for drug-drug interactions and to identify new therapeutic targets. Furthermore, further studies could be conducted to explore the potential for Ittddqp to be used as a novel drug delivery system. Finally, further studies could be conducted to explore the potential for Ittddqp to be used in combination with other drugs or therapies to treat various diseases and conditions.
合成法
Itttdqp is synthesized through a reaction between the three components: a quinoline, an indole, and a pyrrole. The reaction is carried out in a three-step process, which involves the formation of a Schiff base, followed by reduction of the Schiff base and finally the formation of the desired product. The synthesis of Ittddqp is relatively simple and cost-effective, making it an attractive option for research into its therapeutic applications.
科学的研究の応用
Itttdqp has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties. It has also been studied for its potential to modulate the immune system, improve learning and memory, and reduce the risk of cardiovascular disease. Furthermore, it has been studied for its potential to reduce pain and inflammation, and to improve the quality of life for those suffering from chronic illnesses. Additionally, it has been studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H45N3O6/c1-3-5-7-9-13-28(14-10-8-6-4-2)50-44(52)34-21-17-30-32-19-23-36-43-37(24-20-33(41(32)43)31-18-22-35(45(50)53)42(34)40(30)31)47(55)51(46(36)54)39(48(56)57)25-27-26-49-38-16-12-11-15-29(27)38/h11-12,15-24,26,28,39,49H,3-10,13-14,25H2,1-2H3,(H,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFFZPLLEXRHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CNC9=CC=CC=C98)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H45N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


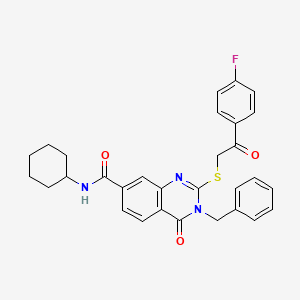

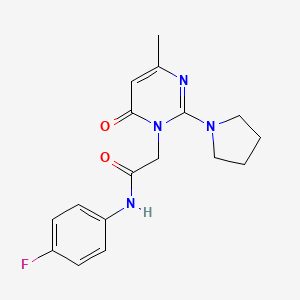
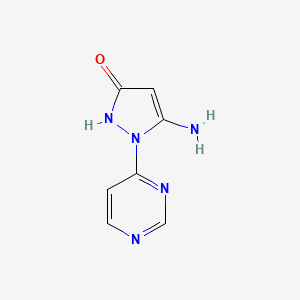
![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)
![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)
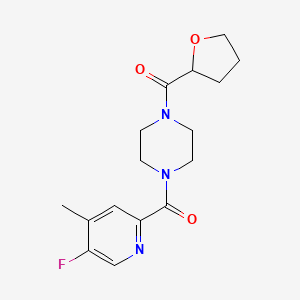
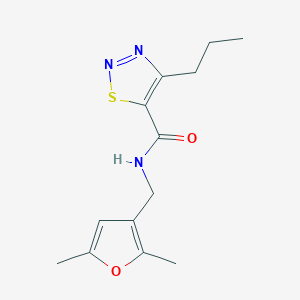
![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)

![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)
![1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)
![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2806412.png)